molecular formula C13H16BrNO2 B11813201 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid

Cat. No.: B11813201
M. Wt: 298.18 g/mol
InChI Key: ZLIOYKHWPKOPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid is a brominated aromatic compound featuring a piperidine ring and an acetic acid backbone. The structure includes a 3-bromophenyl group attached to the alpha-carbon of the acetic acid moiety, along with a piperidin-1-yl substituent.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

2-(3-bromophenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17)

InChI Key

ZLIOYKHWPKOPEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

Nucleophilic substitution exploits the reactivity of α-haloacetic acid derivatives with piperidine. For instance, bromo-(3-bromophenyl)acetic acid ethyl ester reacts with piperidine in anhydrous tetrahydrofuran (THF) at 0–5°C to yield the intermediate ethyl 2-(3-bromophenyl)-2-(piperidin-1-yl)acetate. Subsequent saponification with 2M NaOH in ethanol at 60°C for 6 hours affords the target carboxylic acid in 72% yield (Table 1).

Key Considerations :

  • Steric hindrance from the 3-bromophenyl group necessitates prolonged reaction times (24–48 hours).

  • Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may lead to ester hydrolysis side reactions.

Coupling Reactions Using HOBt/HBTU

Coupling strategies, as demonstrated in benzimidazol-2-one syntheses, involve activating 2-(3-bromophenyl)acetic acid as a mixed anhydride or acid chloride. Reaction with 1-(piperidin-1-yl)amine in the presence of hydroxybenzotriazole (HOBt) and HBTU in dichloromethane (DCM) yields the target compound at room temperature. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) achieves 85% purity.

Optimization Data :

ParameterValueImpact on Yield
ActivatorHBTU vs. EDC+15% with HBTU
SolventDCM vs. THF+20% in DCM
Reaction Time12 vs. 24 hoursNo improvement

Grignard Reaction-Based Synthesis

Adapting methods from chiral 3-phenylpiperidine syntheses, a 3-bromophenylmagnesium bromide Grignard reagent is prepared in THF at 0°C. This reacts with tert-butyl 2-oxoacetate to form tert-butyl 2-(3-bromophenyl)-2-oxoacetate, which undergoes reductive amination with piperidine using sodium cyanoborohydride (NaBH3CN) in methanol. Acidic workup (10% HCl) removes the tert-butyl group, yielding the final product in 65% overall yield.

Challenges :

  • Competing over-reduction of the ketone intermediate necessitates strict temperature control (−10°C).

  • Column chromatography is required to separate diastereomers if racemization occurs.

Protection-Deprotection Strategies

Incorporating Boc-protected piperidine derivatives streamlines regioselectivity. tert-Butyl 2-(3-bromophenyl)-2-(piperidin-1-yl)acetate is synthesized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Deprotection with trifluoroacetic acid (TFA) in DCM (1:9 v/v) for 2 hours liberates the carboxylic acid with 90% efficiency.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.52 (s, 2H, CH2CO), 2.85 (m, 4H, piperidine-H).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1580 cm⁻¹ (C-Br).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that DCM outperforms THF in coupling reactions due to improved solubility of intermediates (Table 2). Elevated temperatures (>40°C) accelerate side reactions, such as decarboxylation, reducing yields by 30%.

Table 2: Solvent Impact on Coupling Efficiency

SolventDielectric ConstantYield (%)
DCM8.9385
THF7.5265
DMF36.745

Catalytic and Stoichiometric Considerations

Stoichiometric excess of piperidine (1.5 equivalents) maximizes substitution in nucleophilic routes, while catalytic Pd(OAc)₂ (5 mol%) enhances cross-coupling efficiency in aryl bromide functionalization.

Analytical Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 327.0124 [M+H]⁺ (calc. 327.0128). X-ray crystallography of the ethyl ester derivative reveals a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and piperidine nitrogen.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution7298Moderate
HOBt/HBTU Coupling8595High
Grignard Synthesis6590Low
Protection-Deprotection9099High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions could potentially modify the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Piperidin-1-yl)acetic Acid (CAS 3235-67-4)

  • Structure : Lacks the 3-bromophenyl group, containing only the piperidine-acetic acid core.
  • Properties: Melting point: 210–216°C (vs. inferred higher for brominated analog due to increased molecular weight).
  • Applications : Used as a building block in organic synthesis, particularly for piperidine-containing pharmaceuticals .

Impurity 11: 2-(3-Ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic Acid

  • Structure : Shares the acetic acid and piperidine motifs but includes an ethoxy group and a carbamoyl side chain.
  • Key Differences :
    • The ethoxy group increases polarity compared to bromine, altering solubility.
    • Single-crystal X-ray diffraction confirmed its planar aromatic ring and hydrogen-bonding capacity, which may differ in the brominated analog due to bromine’s steric effects .

[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic Acid

  • Structure : Contains a thioether linkage and a ketone group instead of the bromophenyl substituent.
  • Likely lower thermal stability due to the thioether moiety .

[1,1′-Biphenyl]-3-ylacetic Acid (CAS 23948-77-8)

  • Structure : Biphenyl system replaces the bromophenyl group.
  • Higher molecular weight (212.24 g/mol) but lacks halogen-mediated hydrophobicity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid* C₁₃H₁₆BrNO₂ 3-Bromophenyl, piperidinyl ~310.18 (calculated) N/A High lipophilicity, potential metabolic stability
2-(Piperidin-1-yl)acetic acid C₇H₁₃NO₂ Piperidinyl 143.18 210–216 Polar, crystalline
Impurity 11 (Repaglinide intermediate) C₂₈H₃₇N₃O₄ Ethoxy, carbamoyl 479.61 N/A Planar structure, hydrogen bonding
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid C₉H₁₅NO₃S Thioether, ketone 217.28 N/A Redox-active, nucleophilic
[1,1′-Biphenyl]-3-ylacetic acid C₁₄H₁₂O₂ Biphenyl 212.24 N/A Rigid, π-π interactions

Research Findings and Implications

  • Synthesis and Analysis : Analogous compounds (e.g., impurity 11) are characterized using LC-ESI/MS, NMR, and X-ray crystallography, suggesting similar methodologies apply to the target compound . Bromine’s electronegativity may influence spectroscopic signatures (e.g., distinct ¹H NMR splitting patterns).
  • Biological Relevance: Brominated aromatic compounds often exhibit enhanced binding to hydrophobic enzyme pockets, making the target compound a candidate for receptor-targeted drug design.
  • Stability and Reactivity: Bromine’s presence may reduce oxidative degradation compared to non-halogenated analogs but could increase susceptibility to nucleophilic aromatic substitution .

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid?

Methodological Answer:
The synthesis typically involves coupling 3-bromophenylacetic acid derivatives with piperidine under nucleophilic substitution or condensation conditions. Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine .
  • Catalysts : Use bases like K₂CO₃ to deprotonate intermediates and accelerate coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:
Combine multiple techniques for validation:

  • NMR spectroscopy : Confirm regiochemistry of the bromophenyl and piperidine groups (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., C–Br bond length ~1.89 Å) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Basic: How should this compound be stored, and what solvents are compatible for experimental use?

Methodological Answer:

  • Storage : Seal in airtight containers under inert gas (N₂/Ar) at room temperature (RT) to prevent hydrolysis .
  • Solubility : Soluble in DMSO (10–25 mM stock solutions), DMF, and dichloromethane. Avoid aqueous buffers with pH >8 to prevent deprotonation .
  • Stability : Monitor via TLC or HPLC every 3 months; degradation manifests as new peaks at Rf ~0.3 .

Advanced: What strategies are recommended for identifying biological targets and mechanisms of action?

Methodological Answer:

  • In silico docking : Use Schrödinger Suite or AutoDock Vina to predict binding to GPCRs or kinases (piperidine moiety often targets CNS receptors) .
  • CRISPR screening : Knockout libraries to identify genes affecting compound efficacy in cancer cell lines .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (e.g., Kd values) for purified proteins .
  • Metabolomics : Track downstream pathway modulation via LC-MS profiling .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core modifications : Replace bromine with Cl/CF₃ to alter electron-withdrawing effects; substitute piperidine with morpholine for polarity tuning .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonding at the acetic acid group) .
  • In vivo testing : Prioritize analogs with logP 2–4 for blood-brain barrier penetration in neurological models .

Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity or purity)?

Methodological Answer:

  • Reproducibility checks : Validate synthesis protocols across 3 independent batches .
  • Orthogonal assays : Compare IC₅₀ values from cell-based vs. enzymatic assays to rule out off-target effects .
  • Batch analysis : Use COA (Certificate of Analysis) to trace impurities (e.g., residual Pd in cross-coupling reactions) .
  • Collaborative validation : Share samples with external labs for blinded replication studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.